3,4-Di-O-galloylquinic acid

Description

Contextualization within Natural Products Chemistry Research

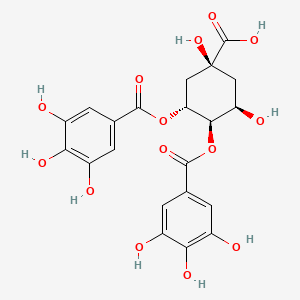

3,4-Di-O-galloylquinic acid is a significant compound within the field of natural products chemistry, belonging to the larger class of polyphenols and more specifically, to the group of hydrolyzable tannins known as gallotannins. These molecules are characterized by a central core of a polyol, in this case, quinic acid, which is esterified with one or more galloyl groups. ontosight.ai In the case of this compound, two galloyl moieties are attached to the quinic acid backbone at the 3 and 4 positions. ontosight.ai

This compound is a subject of interest in biochemistry and pharmacology due to its potential biological activities, which are often associated with its polyphenolic nature. ontosight.ai Research into galloylquinic acid derivatives has revealed a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. ontosight.airesearchgate.netembrapa.br As a naturally occurring phytochemical, this compound is part of a diverse family of related compounds, such as 3,5-di-O-galloylquinic acid, 4,5-di-O-galloylquinic acid, and 3,4,5-tri-O-galloylquinic acid, which have also been isolated from various plant sources. researchgate.net The study of these compounds contributes to the understanding of the chemical diversity and therapeutic potential of plant-derived substances.

Historical Perspective on the Discovery and Initial Academic Investigations of this compound

The academic investigation of this compound is intertwined with the broader exploration of tannins and polyphenols from plant sources. Initial studies often focused on the isolation and structural elucidation of these complex molecules from various plant species known for their traditional medicinal uses. For instance, research on the leaves of Guiera senegalensis, a plant used in West African traditional medicine, led to the isolation of several gallotannins based on a quinic acid core, including this compound. tandfonline.comresearchgate.net

Similarly, phytochemical investigations of Copaifera langsdorffii leaves have identified this compound among other galloylquinic acid derivatives. researchgate.net The process of identifying this compound has been greatly aided by the development of advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. embrapa.brnih.gov These methods have been crucial in separating and characterizing the various isomers of di-O-galloylquinic acid, which often coexist in plant extracts. Early research laid the groundwork for more recent studies that delve into the biological activities and potential applications of these compounds.

Significance of this compound in Phytochemistry and Plant Metabolomics Research

In the realms of phytochemistry and plant metabolomics, this compound serves as an important chemical marker and a subject of study for understanding plant metabolism and chemodiversity. Untargeted metabolomics approaches using techniques like UHPLC-HRMS/MS have been employed to create chemical fingerprints of plant extracts, where this compound can be one of many identified specialized metabolites. nih.gov

Such studies are valuable for species identification, systematic studies, and the quality control of plant-based bioproducts. nih.gov For example, the presence and relative abundance of this compound and other related compounds can help distinguish between different species of the same genus, different plant organs, or even plants from different geographical locations. nih.govmdpi.com Research on the medicinal shrub Myrothamnus flabellifolia has shown that the abundance of compounds like 3,4/3,5-Di-O-galloylquinic acid can vary significantly between populations from different regions, which has implications for the standardization of herbal products. mdpi.com Furthermore, the identification of this compound in plants used in traditional medicine, such as Byrsonima fagifolia, helps to correlate the traditional uses with the plant's chemical composition and potential biological activities. embrapa.brnih.gov

Detailed Research Findings

The isolation and characterization of this compound have been reported in several phytochemical studies. The following table summarizes some of the plant sources from which this compound has been identified.

| Plant Species | Family | Part of Plant Studied | Reference |

| Byrsonima fagifolia | Malpighiaceae | Leaves | embrapa.brnih.gov |

| Copaifera langsdorffii | Fabaceae | Leaves | researchgate.net |

| Guiera senegalensis | Combretaceae | Galls, Leaves | researchgate.net |

| Myrothamnus flabellifolia | Myrothamnaceae | Not specified | mdpi.com |

| Quercus salicina | Fagaceae | Not specified | nih.gov |

| Mycoacia fuscoatra | Meruliaceae | Not specified | nih.gov |

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUCQDOSGKINGP-YQMRLJPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007026 | |

| Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86687-37-8 | |

| Record name | 3,4-Di-O-galloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of 3,4 Di O Galloylquinic Acid

Identification in Specific Plant Genera and Species

Research has led to the isolation and identification of 3,4-Di-O-galloylquinic acid from various plants, spanning multiple genera and families.

The compound is found exclusively within the phylum Angiosperms, or flowering plants. plantaedb.com Its biosynthesis is a feature of these more evolutionarily advanced plants. Examples of angiosperm species where this compound has been documented include:

Byrsonima fagifolia : A species within the Malpighiaceae family, where this compound is a major constituent of the leaves. embrapa.br

Castanopsis fissa : The leaves of this tree in the Fagaceae family contain various galloyl quinic acids, including the 3,4-di-O-galloyl isomer. nii.ac.jp

Copaifera langsdorffii : This species, belonging to the Fabaceae family, has been found to contain four different galloylquinic acids in its leaves, one of which is this compound. researchgate.net

Euphorbia hirta : From the leaves of this plant in the Euphorbiaceae family, six compounds were isolated, including this compound. bmrat.org

Geranium sylvaticum : This species from the Geraniaceae family has been shown to contain 3,4-digalloyl quinic acid. utupub.fi

Guiera senegalensis : Various parts of this plant from the Combretaceae family have been found to contain nine different galloylquinic acids, including the 3,4-di-O-galloyl isomer. researchgate.net

Quercus salicina : This oak species, a member of the Fagaceae family, is reported to contain this compound. nih.govplantaedb.com

The presence of this compound is not random but is often characteristic of specific plant families. This pattern is valuable for chemotaxonomic studies, which use chemical constituents to understand the relationships between plant groups.

| Plant Family | Genus/Species | Reference(s) |

| Anacardiaceae | Pistacia lentiscus (Mastic Tree) - contains related isomers like 3,5-di-O-galloylquinic acid. | ftb.com.hrsrce.hr |

| Combretaceae | Guiera senegalensis | researchgate.netbioline.org.br |

| Euphorbiaceae | Euphorbia hirta | bmrat.org |

| Fabaceae | Copaifera langsdorffii | researchgate.net |

| Fagaceae | Quercus salicina, Castanopsis fissa | nii.ac.jpnih.govplantaedb.com |

| Geraniaceae | Geranium sylvaticum | utupub.fi |

| Malpighiaceae | Byrsonima fagifolia | embrapa.brekb.eg |

| Myrothamnaceae | Myrothamnus flabellifolia - contains di-O-galloylquinic acid, though 3,4,5-tri-O-galloylquinic acid is predominant. | mdpi.com |

| Theaceae | Camellia sinensis (Tea Plant) - contains galloylquinic acid (isomer unspecified). | plos.org |

This table is interactive. You can sort and filter the data.

Accumulation Patterns in Plant Tissues and Organs

The concentration of this compound is not uniform throughout the plant. It accumulates in different tissues and organs to varying degrees, and its levels can change as the plant develops.

Studies have shown that the distribution of galloylquinic acids, including the 3,4-di-O-galloyl isomer, varies significantly between different plant parts.

In Guiera senegalensis , quantitative and qualitative differences in the composition of tannins, including this compound, were observed between the leaves, galls, stems, and roots. researchgate.net

Research on Euphorbia hirta and Byrsonima fagifolia led to the isolation of this compound specifically from the leaves. embrapa.brbmrat.org

In the Mastic Tree (Pistacia lentiscus), a study of related compounds showed that the total phenolic content, largely composed of galloylquinic acid derivatives, was significantly higher in the leaves compared to the stems, fruits, and roots. ftb.com.hrsrce.hr

A study of the tea plant (Camellia sinensis) found that the content of galloylquinic acid was highest in the young, developing parts of the plant. plos.org

| Plant Species | Tissue with Highest Accumulation | Other Tissues Containing the Compound | Reference(s) |

| Guiera senegalensis | Varies (qualitative & quantitative differences) | Leaves, Galls, Stems, Roots | researchgate.net |

| Euphorbia hirta | Leaves | Not specified | bmrat.org |

| Byrsonima fagifolia | Leaves | Not specified | embrapa.br |

| Pistacia lentiscus (related isomers) | Leaves | Stems, Fruits, Roots | srce.hr |

| Camellia sinensis (isomer unspecified) | Bud | Young Leaves, Stems | plos.org |

This table is interactive. You can sort and filter the data.

The concentration of this compound can be dynamic, changing with the plant's life cycle and developmental stage.

In the tea plant (Camellia sinensis), the content of galloylquinic acid was found to decrease significantly as the leaves matured. The concentration in the fourth leaf was only about 11.69% of that found in the bud. plos.org

A study on Pistacia lentiscus demonstrated that the levels of various phenolic compounds, including derivatives of galloylquinic acid, varied significantly across different phenological stages such as early flowering, early fruiting, and late fruiting. ftb.com.hrsrce.hr This suggests that the plant allocates resources for producing these compounds differently depending on its developmental needs.

Ecological and Chemo-taxonomic Relevance of this compound

The presence of this compound in plants is not incidental; it serves specific ecological functions and provides valuable information for plant classification.

Ecological Relevance : As a polyphenol, this compound contributes to a plant's defense system. ontosight.ai These compounds are known for their antioxidant properties, which help protect the plant against oxidative stress from various environmental factors like UV radiation and pathogen attack. ontosight.ai Furthermore, their antimicrobial properties can deter infections. ontosight.ai In the unique case of the resurrection plant Myrothamnus flabellifolius, the closely related 3,4,5-tri-O-galloylquinic acid plays a critical role in protecting cellular membranes from damage during extreme dehydration, a function that highlights the protective capacity of this class of compounds. researchgate.netnih.gov

Chemo-taxonomic Relevance : The distribution of galloylquinic acids is often specific to certain plant lineages, making them useful chemical markers for taxonomy. For instance, the rich and diverse profile of galloylquinic acids in Guiera senegalensis is a characteristic feature of the Combretaceae family. researchgate.net Similarly, their prevalence in Byrsonima fagifolia is characteristic of the Malpighiaceae family. embrapa.br The specific types and concentrations of these compounds can help distinguish between closely related species. For example, a study on Castanopsis fissa noted that its accumulation of certain galloyl quinic acids differentiates it from other species within the same genus. nii.ac.jp

Biosynthesis and Metabolic Pathways Involving 3,4 Di O Galloylquinic Acid

Precursor Compounds and Initial Enzymatic Steps in Quinic Acid Pathway

The biosynthesis of 3,4-di-O-galloylquinic acid relies on precursors from two major pathways: the shikimate pathway for the quinic acid core and gallic acid. The shikimate pathway is a central route in plants and microorganisms for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. oup.comfrontiersin.org

The pathway commences with the condensation of phosphoenolpyruvate (PEP), from glycolysis, and erythrose 4-phosphate (E4P), from the pentose phosphate pathway. oup.com This reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase to yield DAHP. Subsequently, a series of enzymatic reactions convert DAHP into 3-dehydroquinic acid (DHQ). oup.com

Quinic acid is then formed from 3-dehydroquinic acid through the action of quinate dehydrogenase (also known as quinic acid dehydrogenase), an enzyme that reduces the keto group to a hydroxyl group. researchgate.netgoogle.com

The galloyl moieties are derived from gallic acid, which is also a product of the shikimate pathway. Gallic acid is synthesized from the intermediate 3-dehydroshikimic acid. nih.govresearchgate.net This reaction is catalyzed by shikimate dehydrogenase (SDH), which possesses a dual function in some plants, acting as a bifunctional dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH). nih.gov

Table 1: Key Enzymes in the Biosynthesis of Quinic Acid and Gallic Acid Precursors

| Enzyme | Abbreviation | Reaction Catalyzed |

|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHP synthase | Phosphoenolpyruvate + Erythrose 4-phosphate → DAHP |

| 3-dehydroquinate synthase | DHQ synthase | DAHP → 3-dehydroquinic acid |

| Quinate dehydrogenase | QAD/QDH | 3-dehydroquinic acid ⇌ Quinic acid |

Regulation of this compound Biosynthesis

The production of this compound, like other secondary metabolites, is tightly regulated within the plant. This regulation occurs at multiple levels, including transcriptional and post-transcriptional control, and is often influenced by environmental factors.

The biosynthesis of tannins is known to be regulated at the transcriptional level, primarily through the action of transcription factors that control the expression of the genes encoding the necessary biosynthetic enzymes. frontiersin.orgresearchgate.net The expression of genes in the shikimate and phenylpropanoid pathways, which provide the precursors for galloylquinic acids, is often coordinated. frontiersin.org

MYB transcription factors are key regulators of the phenylpropanoid pathway and have been shown to influence the production of various phenolic compounds, including tannins. frontiersin.org It is likely that specific MYB proteins, possibly in complex with other transcription factors, regulate the expression of the genes for DAHP synthase, shikimate dehydrogenase, and the specific galloyltransferases involved in this compound synthesis.

The production of gallotannins, including this compound, is often induced in response to various environmental stressors. frontiersin.orgresearchgate.net These compounds can act as defense molecules against herbivores and pathogens, and their accumulation can be a key part of the plant's defense strategy. researchgate.net

Biotic stresses, such as insect feeding or microbial infection, can lead to the upregulation of genes in the shikimate and gallotannin biosynthetic pathways, resulting in increased production of these defensive compounds. frontiersin.org Abiotic stresses such as high light intensity (including UV radiation), drought, and nutrient deficiency have also been shown to modulate the synthesis of phenolic compounds. researchgate.net For example, under conditions of environmental stress, plants can accumulate reactive oxygen species (ROS), and the increased production of antioxidant compounds like galloylquinic acids may help to mitigate oxidative damage. researchgate.net

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3-dehydroquinic acid |

| 3-dehydroshikimic acid |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate |

| 1-O-galloyl-β-D-glucose (β-glucogallin) |

| Erythrose 4-phosphate |

| Gallic acid |

| Phenylalanine |

| Phosphoenolpyruvate |

| Quinic acid |

| Tryptophan |

| Tyrosine |

| Uridine diphosphate |

Catabolism and Turnover of this compound in Biological Systems

The catabolism of this compound, a member of the tannin family, is a multi-step process primarily orchestrated by the enzymatic machinery of the gut microbiota. cu.edu.egresearchgate.net Due to their complex structure and high molecular weight, tannins like this compound are generally not absorbed in the upper gastrointestinal tract. researchgate.net Instead, they transit to the colon where they are extensively metabolized by a diverse community of microorganisms. researchgate.netnih.gov

The initial and most critical step in the breakdown of this compound is the hydrolysis of its ester bonds. researchgate.net This reaction is catalyzed by microbial esterases and tannases, which cleave the galloyl moieties from the quinic acid core. cu.edu.eg This enzymatic action releases two molecules of gallic acid and one molecule of quinic acid. The breakdown of a related compound, 3,4,5-tri-O-galloylquinic acid methyl ester, is also known to generate gallic acid as a metabolite through the action of bodily esterases, suggesting a common hydrolytic pathway. nih.gov

Once liberated, the primary metabolites—gallic acid and quinic acid—undergo further biotransformation by the gut microbiota.

Metabolism of Gallic Acid:

Decarboxylation: Gallic acid can be decarboxylated by microbial enzymes to form pyrogallol (B1678534). cu.edu.eg

Methylation: A significant metabolic route for gallic acid is methylation. For instance, after oral administration of gallic acid, 4-O-methyl gallic acid has been identified as a major urinary metabolite. researchgate.net

Further Degradation: The aromatic ring of these phenolic compounds can be further broken down through ring-fission reactions, leading to the formation of various low-molecular-weight metabolites. researchgate.net

Metabolism of Quinic Acid: The metabolic fate of the quinic acid portion is less specifically detailed in the context of galloylquinic acid breakdown, but like other alicyclic carboxylic acids, it is expected to be metabolized by gut bacteria into smaller, absorbable compounds.

The resulting low-molecular-weight phenolic acids and other metabolites produced in the colon can then be absorbed into the bloodstream. researchgate.net In the liver, these absorbed compounds may undergo further Phase II metabolism, including glucuronidation and sulfation, before being distributed throughout the body or excreted in the urine. cu.edu.eguea.ac.uk For example, after the consumption of proanthocyanidin-rich foods, metabolites such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone and its conjugates are detected in plasma and urine. cu.edu.eg

The turnover of this compound in biological systems is therefore highly dependent on the composition and metabolic activity of an individual's gut microbiota. cu.edu.eg Variations in microbial populations can lead to differences in the rate and extent of its degradation, influencing the profile of metabolites produced and their subsequent systemic exposure.

Table 1: Key Steps in the Catabolism of this compound

| Step | Process | Key Enzymes (Microbial) | Precursor | Products |

| 1 | Ester Hydrolysis | Esterases, Tannases | This compound | Gallic Acid, Quinic Acid |

| 2 | Decarboxylation | Decarboxylases | Gallic Acid | Pyrogallol |

| 3 | Methylation | Methyltransferases | Gallic Acid | 4-O-methyl gallic acid |

| 4 | Ring Fission | Various | Gallic Acid, Pyrogallol | Low-molecular-weight phenolic acids |

| 5 | Conjugation (in liver) | Glucuronosyltransferases, Sulfotransferases | Absorbed Metabolites | Glucuronidated and sulfated conjugates |

Isolation, Purification, and Advanced Characterization Methodologies for 3,4 Di O Galloylquinic Acid

Extraction Techniques from Plant Matrices

The initial and critical step in obtaining 3,4-Di-O-galloylquinic acid is its effective extraction from complex plant matrices. Various methods have been developed and optimized to maximize the yield and purity of the extracted compound.

Solvent-Based Extraction Approaches

Conventional solvent-based extraction remains a widely used method for obtaining this compound and other phenolic compounds from plant materials. This technique relies on the principle of dissolving the target compounds in a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the polarity of the target compound. For galloylquinic acids, which are polar compounds, polar solvents such as methanol (B129727), ethanol (B145695), and water, or their mixtures, are commonly employed.

A study on the phytochemicals from the stems of Schinopsis brasiliensis reported the isolation of 3,4-di-O-galloyl-quinic acid from a methanol extract, which yielded 0.31% of the compound. This indicates that methanol is an effective solvent for extracting this particular compound. The process typically involves maceration or Soxhlet extraction, where the plant material is in prolonged contact with the solvent to ensure efficient transfer of the target compounds into the liquid phase.

Supercritical Fluid Extraction Methods

Supercritical fluid extraction (SFE) is a green and efficient alternative to conventional solvent extraction. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. Its solvating power can be manipulated by altering the temperature and pressure, allowing for selective extraction.

While supercritical CO2 is nonpolar, its polarity can be modified by adding a polar co-solvent, such as ethanol or methanol, to enhance the extraction of polar compounds like this compound. Research has shown that the extraction of phenolic compounds is significantly influenced by parameters such as pressure, temperature, and the concentration of the co-solvent. For instance, the optimal conditions for extracting phenolic compounds from Labisia pumila using SC-CO2 were found to be a pressure of 283 bar, a temperature of 32°C, 78% (v/v) ethanol-water as a co-solvent, and a 16% (v/v) co-solvent concentration. Although specific data for this compound is not detailed, the successful extraction of related compounds like gallic acid suggests the applicability of this method.

Table 1: Supercritical Fluid Extraction Parameters for Phenolic Compounds

| Parameter | Range Studied | Optimal Condition (Example for Phenolics) | Reference |

| Pressure (bar) | 80–655 | 283 | mdpi.com |

| Temperature (°C) | 25–120 | 32 | mdpi.comnih.gov |

| Co-solvent | Ethanol, Methanol | 78% (v/v) Ethanol-Water | mdpi.com |

| Co-solvent Conc. (%) | Variable | 16% (v/v) | mdpi.com |

Note: Optimal conditions can vary significantly depending on the plant matrix and the specific target compound.

Microwave-Assisted and Ultrasonic-Assisted Extraction

To enhance extraction efficiency and reduce extraction time and solvent consumption, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE) have been developed.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, leading to the disruption of plant cell walls and enhanced release of target compounds into the solvent. MAE has been shown to be more efficient than conventional methods for extracting phenolic compounds. For example, a study on the extraction of bioactive compounds from four different spices found that MAE was generally about four times more efficient than ultrasonic extraction. The optimal conditions for MAE, including microwave power, extraction time, and solvent composition, need to be carefully optimized for each specific application.

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating cell wall disruption and solvent penetration, thereby accelerating the extraction process. The optimization of UAE for extracting polyphenols from Pistacia lentiscus leaves showed that maximum yields of total polyphenols (51.3 ± 1.8 mg g⁻¹ DW) and tannins (40.2 ± 1.4 mg g⁻¹ DW) were achieved using 40% ethanol at 50°C. mdpi.comresearchgate.net This demonstrates the effectiveness of UAE as a green extraction method.

Table 2: Comparison of Modern Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Example Optimal Conditions |

| MAE | Microwave heating | Reduced extraction time, lower solvent consumption, higher extraction efficiency | 50% ethanol, 1:10 solid/liquid ratio, 60°C, 5 min for chlorogenic acid |

| UAE | Acoustic cavitation | Shorter extraction time, reduced solvent and energy consumption, suitable for thermolabile compounds | 40% ethanol, 0.12 L g⁻¹ solvent ratio, 50°C for polyphenols from Pistacia lentiscus |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound to a high degree of purity.

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. Preparative HPLC is specifically designed for the isolation of pure compounds in larger quantities. This method offers high resolution and efficiency, making it suitable for purifying compounds from complex natural extracts.

The separation in HPLC is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For polar compounds like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Solid-Phase Extraction (SPE) for Enrichment

Solid-Phase Extraction (SPE) is a critical and widely used technique for the enrichment and purification of this compound from complex sample matrices, such as plant extracts. This chromatographic method facilitates the isolation of galloylquinic acids by exploiting differences in polarity and specific interactions between the analyte, the solid stationary phase, and the liquid mobile phase.

The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the target compound. For a polar compound like this compound, a reversed-phase (RP) sorbent is often employed. Polymeric sorbents are particularly effective for the extraction of various phenolics. mdpi.com

The selection of the sorbent material is paramount for achieving high recovery and selectivity. While traditional sorbents like C18-bonded silica (B1680970) are used, novel materials have been developed to enhance the selective extraction of galloylquinic acids. nih.gov Sorbents possessing electrostatic interaction sites, such as zirconium silicate (B1173343) and bismuth citrate, have shown promise by providing additional interactions with the carboxylic acid moiety of the quinic acid core. nih.govsci-hub.se This leads to improved retention and separation from other less acidic or neutral compounds. nih.gov The nature of the interaction between the sorbent and the target molecule can be investigated by comparing various materials, including hydrophilic (silica), hydrophobic (C18), mixed-mode (ionic and hydrophobic), and predominantly electrostatic (zirconium silicate) phases. nih.gov

Optimization of the SPE protocol involves adjusting several parameters, including the pH of the sample solution. Acidifying the loading solution can suppress the dissociation of the phenolic acid's carboxylic group, leading to more effective adsorption onto the sorbent and increased recovery. mdpi.com The choice of washing and elution solvents is also critical to ensure that impurities are removed without significant loss of the target analyte, followed by efficient recovery of the purified compound.

Table 1: Comparison of Sorbent Types for Phenolic Acid Extraction

| Sorbent Type | Primary Interaction Mechanism | Advantages for Galloylquinic Acids | Reference |

|---|---|---|---|

| Polymeric Reversed-Phase (e.g., Strata-X) | Hydrophobic interactions | High recovery for a broad range of phenolics, good stability. | mdpi.com |

| C18-bonded Silica | Hydrophobic interactions | Widely available and well-characterized. | nih.gov |

| Zirconium Silicate | Electrostatic and polar interactions | High selectivity and recovery due to specific interactions with acid moieties. | nih.govsci-hub.se |

| Bismuth Citrate | Electrostatic and polar interactions | Offers alternative selectivity for phenolic acids. | nih.gov |

| Mixed-Mode (e.g., Oasis MAX) | Ionic and hydrophobic interactions | Combines multiple retention mechanisms for enhanced selectivity. | nih.gov |

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Following isolation and purification, a suite of advanced spectroscopic and spectrometric techniques is employed to unambiguously determine the structure and stereochemistry of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 2D NMR, Quantitative NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the proton and carbon environments, two-dimensional (2D) NMR experiments are necessary to piece together the molecular framework.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for identifying the spin systems within the quinic acid ring. It allows for the tracing of connections between adjacent protons, for example, from H-3 to H-4 and H-4 to H-5 on the cyclohexene (B86901) core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals corresponding to each protonated carbon in both the quinic acid and galloyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is used to determine the relative stereochemistry of the quinic acid core by identifying protons that are close in space. NOE correlations can help establish the spatial arrangement of substituents on the cyclohexane (B81311) ring.

Quantitative NMR (qNMR) can be applied to determine the purity of the isolated this compound or its concentration in a mixture without the need for an identical standard of the analyte. By integrating the signal of a specific proton of the target molecule and comparing it to the signal of a known amount of an internal standard, a precise quantification can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the structure of this compound. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, provide highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the molecular formula. nih.govpnnl.gov

For this compound, the molecular formula is C₂₁H₂₀O₁₄. nih.gov HRMS would confirm the corresponding monoisotopic mass with high precision.

Table 2: Predicted m/z Values for Adducts of this compound (C₂₁H₂₀O₁₄)

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 497.0926 |

| [M+Na]⁺ | 519.0745 |

| [M-H]⁻ | 495.0780 |

| [M+NH₄]⁺ | 514.1191 |

Data sourced from PubChem and calculated based on the monoisotopic mass. uni.lu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS is used for structural elucidation. The molecule is fragmented in the mass spectrometer, and the precise masses of the resulting fragment ions provide structural information. Characteristic fragmentation patterns for this compound would include:

Loss of a galloyl group: A neutral loss of 152 Da (C₇H₄O₄).

Loss of gallic acid: A neutral loss of 170 Da (C₇H₆O₅).

Cleavage of the quinic acid ring: Producing specific fragments characteristic of the core structure.

The MS² spectrum often shows a prominent fragment ion at m/z 153.018, corresponding to the galloyl moiety. nih.gov Analyzing these fragmentation pathways allows researchers to confirm the presence of two galloyl units attached to the quinic acid core.

Table 3: Experimental MS² Fragmentation Data for [M+H]⁺ Precursor of this compound

| m/z | Relative Intensity (%) | Possible Annotation |

|---|---|---|

| 153.0181 | 100 | Galloyl moiety fragment |

| 143.0337 | 29.34 | Fragment from quinic acid core |

Data sourced from PubChem, MoNA ID: VF-NPL-QEHF001062. nih.gov

Circular Dichroism (CD) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules like this compound. The quinic acid moiety contains multiple chiral centers (at positions 1, 3, 4, and 5), giving the molecule a specific three-dimensional structure. CD spectroscopy measures the differential absorption of left and right circularly polarized light by the molecule. unipi.it

An ECD (Electronic Circular Dichroism) spectrum is only observed for chiral molecules containing a chromophore. unipi.it In this compound, the galloyl groups act as the primary chromophores. The interaction of these chromophores, dictated by their spatial orientation as determined by the chiral quinic acid scaffold, gives rise to a characteristic CD spectrum.

This spectrum can provide information on:

Absolute Configuration: By comparing the experimental CD spectrum with theoretical spectra calculated for different possible stereoisomers, the absolute configuration of the chiral centers can often be determined.

Conformation: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the conformation of the molecule in solution, including the orientation of the galloyl groups relative to the quinic acid ring.

Analytical Chemistry Methodologies for 3,4 Di O Galloylquinic Acid

Qualitative and Quantitative Analysis in Complex Biological Samples (excluding human)

Analysis of 3,4-Di-O-galloylquinic acid in biological samples, such as plant extracts, necessitates robust methodologies that can handle the complexity of the matrix and differentiate the target analyte from structurally similar compounds.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a widely used technique for the quantification of phenolic compounds, including this compound, in plant extracts. This method offers a balance of simplicity, cost-effectiveness, and reliability.

Separation is typically achieved using a reversed-phase C18 column with a gradient elution system. The mobile phase often consists of an acidified aqueous solution (e.g., with acetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution allows for the effective separation of a wide range of compounds with varying polarities that are often present in plant extracts.

DAD detection is particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Galloylquinic acid derivatives exhibit characteristic UV absorption maxima, typically around 280 nm. For instance, the UV-Vis profile of galloylquinic acid is very similar to that of gallic acid. researchgate.net A developed HPLC-DAD method can be precise, accurate, specific, and highly reproducible for both quantitative and qualitative purposes in analyzing phenolic compounds in plant-derived samples. researchgate.net

Table 1: Example HPLC-DAD Parameters for Analysis of Galloylquinic Acids

| Parameter | Condition |

|---|---|

| Column | Zorbax plus C18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | A: Deionized water with acetic acid B: Methanol | | Elution | Gradient | | Flow Rate | 0.8 mL/min | | Column Temperature | 25 °C | | Detection | DAD at 280 nm, 320 nm, and 360 nm |

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.govresearchgate.net This technique couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, allowing for the confident identification and quantification of analytes even in highly complex matrices.

Electrospray ionization (ESI) is a common ionization source used for the analysis of polar compounds like galloylquinic acids, often in negative ion mode. The fragmentation pattern of the parent ion in MS/MS provides structural information that is highly specific to the analyte. For digalloyl quinic acids, a parent ion can be observed at m/z 495 in negative ion mode, with a base peak at m/z 343, which corresponds to the loss of a galloyl residue. researchgate.net

LC-MS/MS methods are instrumental in profiling the various isomers of galloylquinic acids in natural extracts, such as those from green tea and tara tannin. nih.gov The high resolution and accuracy of modern mass spectrometers enable the differentiation of isomers that may be difficult to resolve chromatographically.

Table 2: Mass Spectrometric Data for Digalloylquinic Acid

| Parameter | Value |

|---|---|

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 495 |

| Major Fragment Ion | m/z 343 (Loss of a galloyl residue) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. However, after a derivatization step to convert the non-volatile compound into a volatile derivative, GC-MS can be employed.

Derivatization typically involves the conversion of polar functional groups, such as hydroxyl and carboxylic acid groups, into less polar and more volatile ethers or esters. While not a primary method for the analysis of galloylquinic acids, GC-MS has been used for the phytochemical profiling of plant extracts which may contain these compounds after appropriate sample preparation. researchgate.net

Application of Chemoinformatics and Metabolomics Tools for this compound Profiling

The comprehensive analytical profiling of this compound, a complex natural polyphenol, is increasingly reliant on the integration of chemoinformatics and metabolomics. These advanced computational and analytical approaches provide the necessary tools to manage, analyze, and interpret the large and complex datasets generated during its characterization. Chemoinformatics databases serve as crucial repositories for structural and physicochemical data, while metabolomics platforms offer the high-throughput analytical power required for its detection and quantification in complex biological matrices.

Chemoinformatics leverages computational tools to analyze and organize chemical information. For this compound, public databases like PubChem are invaluable resources that consolidate its structural, physical, and spectral properties. nih.gov This curated information is fundamental for predicting the compound's behavior in various analytical systems and for its unambiguous identification. The use of computed descriptors and identifiers facilitates the systematic classification and differentiation of this compound from other structurally related compounds. nih.gov

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. While specific metabolomic studies focusing exclusively on this compound are not extensively detailed in the literature, the methodologies applied to structurally similar compounds, such as dicaffeoylquinic acids, provide a clear framework for its analysis. nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are central to these studies, enabling the separation, identification, and quantification of isomers and derivatives. nih.gov The application of high-resolution mass spectrometry, such as Orbitrap MS, allows for the accurate mass measurement and elemental composition determination, which are critical for identifying metabolites in complex samples. nih.gov

The profiling of this compound benefits significantly from data-dependent acquisition (DDA) strategies in mass spectrometry, where precursor ions are selected for fragmentation (MS/MS or MSn) to generate detailed structural information. nih.gov This fragmentation data is essential for distinguishing between isomers, which often have identical masses but different substitution patterns on the quinic acid core. acs.orgresearchgate.net The fragmentation patterns observed for related dicaffeoylquinic acids, for instance, show that the position of the acyl group influences the ease of its removal, a principle that is directly applicable to the analysis of digalloylquinic acid isomers. acs.orgresearchgate.net

Chemoinformatic Data for this compound

Public chemical databases provide a wealth of computed and deposited data for this compound, which is essential for its in silico analysis and identification in experimental datasets.

| Property | Value | Source |

| Molecular Formula | C21H20O14 | PubChem nih.gov |

| Molecular Weight | 496.4 g/mol | PubChem nih.gov |

| Exact Mass | 496.08530531 Da | PubChem nih.gov |

| InChIKey | SKUCQDOSGKINGP-YQMRLJPGSA-N | PubChemLite uni.lu |

| Canonical SMILES | C1C@HO | PubChemLite uni.lu |

| CAS Number | 86687-37-8 | PubChem nih.gov |

This table presents key chemoinformatic identifiers and properties for this compound, sourced from publicly available databases.

Predicted Mass Spectrometry Data

Computational tools can predict the mass-to-charge ratio (m/z) for different adducts of a molecule, which aids in its identification during mass spectrometry analysis. The predicted collision cross-section (CCS) values also provide an additional dimension for confident identification.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 497.09258 | 202.1 |

| [M+Na]+ | 519.07452 | 204.5 |

| [M-H]- | 495.07802 | 197.9 |

| [M+NH4]+ | 514.11912 | 201.4 |

| [M+K]+ | 535.04846 | 206.7 |

This table displays the predicted m/z and collision cross-section (CCS) values for various adducts of this compound, calculated using cheminformatics tools. Data sourced from PubChemLite. uni.lu

Metabolomics Workflow for Profiling

A typical metabolomics workflow for the analysis of this compound in a biological matrix, such as a plant extract, would involve several key steps. The parameters below are based on established methods for similar phenolic compounds. nih.govnih.gov

| Step | Methodology | Key Parameters | Purpose |

| Sample Preparation | Solvent Extraction | e.g., Methanol/Water | To efficiently extract polar compounds including galloylquinic acids. |

| Chromatography | UHPLC | Reversed-phase C18 column; Gradient elution with acetonitrile and formic acid in water. | To achieve chromatographic separation from other matrix components and isomers. |

| Mass Spectrometry | ESI-LTQ-Orbitrap MS | Negative ionization mode; Full scan followed by data-dependent MSn. | For sensitive detection, accurate mass measurement, and structural elucidation through fragmentation. |

| Data Analysis | Compound Identification | Comparison of retention time, accurate mass, and MS/MS fragmentation patterns with standards or databases. | To confirm the presence and identity of this compound and its metabolites. |

| Data Processing Software | To perform peak picking, alignment, and statistical analysis for comparative metabolomics. |

This table outlines a representative metabolomics workflow applicable to the profiling of this compound, detailing the methodologies and parameters at each stage of the analysis.

The integration of these chemoinformatic and metabolomic strategies is paramount for advancing the understanding of this compound. The use of comprehensive databases for initial identification, coupled with high-resolution analytical techniques and sophisticated data analysis, provides a robust framework for its detailed profiling in various biological and chemical systems.

Mechanistic Biological Activities of 3,4 Di O Galloylquinic Acid in in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms and Oxidative Stress Modulation

3,4-Di-O-galloylquinic acid, a member of the gallotannin class of compounds, has been investigated for its potential antioxidant properties. These activities are primarily attributed to the presence of galloyl moieties, which are known to act as potent hydrogen donors and free radical scavengers. The mechanisms underlying its antioxidant effects have been explored through various in vitro models.

Radical Scavenging Activity (e.g., DPPH, ABTS, ORAC assays)

The ability of this compound and related compounds to scavenge free radicals is a key aspect of their antioxidant activity. This has been demonstrated using common chemical assays that measure the capacity of a compound to neutralize stable radicals.

Research on galloyl quinic derivatives isolated from the leaves of Pistacia lentiscus has provided insights into their radical scavenging capabilities. Studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy and UV-Vis spectrophotometry have assessed the activity of these compounds against various radicals. The scavenger activity was observed to increase with the number of galloyl groups attached to the quinic acid structure. For di-galloyl quinic acid derivatives, which include this compound, potent scavenging activity has been reported. researchgate.net

Specifically, the half-inhibition concentrations (IC50) for di- and tri-galloyl quinic acid derivatives were found to be less than 30 µM for 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818) (O₂⁻), and hydroxyl (OH) radicals, indicating significant scavenging potential. researchgate.net

Interactive Data Table: Radical Scavenging Activity of Di-galloyl Quinic Acid Derivatives

| Radical Species | IC50 Value (µM) | Assay Method |

| DPPH | < 30 | EPR / Spectrophotometry |

| Superoxide (O₂⁻) | < 30 | EPR |

| Hydroxyl (OH) | < 30 | EPR |

Metal Chelation Properties

The structure of this compound, containing multiple hydroxyl groups within its galloyl moieties, suggests a potential for metal chelation. Phenolic compounds bearing catechol or galloyl groups are known to possess iron-binding properties. researchgate.net This chelation can prevent transition metals, such as iron, from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. However, specific experimental data quantifying the metal chelating properties of isolated this compound are not extensively available in the current scientific literature.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Catalase, Glutathione (B108866) Peroxidase)

Extracts from plants known to contain this compound, such as Geranium thunbergii, have been shown to modulate endogenous antioxidant systems. Treatment of macrophage cells with G. thunbergii extract resulted in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant genes. This activation led to a dose-dependent increase in the expression of Nrf2-dependent genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov While this indicates that plant extracts containing the compound can bolster cellular antioxidant defenses, direct studies on the effects of isolated this compound on the activity of specific enzymes like superoxide dismutase (SOD), catalase (CAT), or glutathione peroxidase (GPx) are lacking.

Impact on Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Production

While the radical scavenging data suggests that this compound can neutralize existing ROS and RNS, its direct impact on the cellular production of these species has not been clearly elucidated for the isolated compound. Studies on structurally related compounds, such as dicaffeoylquinic acid derivatives, have shown inhibitory effects on reactive nitrogen species. nih.gov For instance, 3,5-di-O-caffeoylquinic acid was found to be a strong inhibitor of tyrosine nitration induced by peroxynitrite (ONOO⁻). nih.gov Another related compound, 3,4,5-tricaffeoylquinic acid, was shown to inhibit the formation of reactive oxygen and nitrogen species induced by TNF-α in human keratinocytes. nih.gov These findings suggest a potential mechanism for this compound, but direct experimental evidence is required for confirmation.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of compounds are often linked to their ability to modulate the production of inflammatory mediators.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Tumor Necrosis Factor-α, Interleukin-6)

Research on plant extracts rich in this compound has demonstrated significant anti-inflammatory effects. An extract of Geranium thunbergii, a plant known to contain gallic acid and tannins, significantly inhibited the expression of pro-inflammatory genes in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated macrophages. nih.govresearchgate.net

The expression of inducible nitric oxide synthase (iNOS), which is responsible for the production of the inflammatory mediator nitric oxide (NO), was markedly suppressed by the extract. nih.gov Similarly, the expression of Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine, was also significantly inhibited. nih.gov While these results are promising, they reflect the activity of a complex plant extract. The specific contribution and inhibitory concentrations (IC50) of isolated this compound for these mediators have not been established.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, Mitogen-Activated Protein Kinase, JAK/STAT)

There is currently a lack of specific peer-reviewed studies detailing the direct modulatory effects of this compound on the NF-κB, Mitogen-Activated Protein Kinase (MAPK), or JAK/STAT inflammatory signaling pathways. While other related polyphenolic compounds and gallic acid derivatives have been investigated for their roles in these pathways, specific experimental evidence for this compound is not presently available in the reviewed literature.

Impact on Immune Cell Function in Non-Human Models (e.g., macrophages, lymphocytes)

Direct experimental research on the specific impact of this compound on the function of immune cells such as macrophages and lymphocytes in non-human in vivo or in vitro models has not been identified in the available scientific literature. Consequently, its precise effects on immune cell activation, proliferation, or cytokine production remain to be elucidated.

Enzyme Inhibitory Activities

Inhibition of Glycoside Hydrolases (e.g., α-glucosidase, α-amylase)

Specific inhibitory concentrations (IC50) and detailed mechanistic studies on the effect of this compound against the glycoside hydrolases α-glucosidase and α-amylase are not well-documented in the current body of scientific research. Although various plant extracts containing galloylquinic acid derivatives have demonstrated inhibitory potential against these enzymes, data pertaining solely to the this compound isomer is scarce.

Inhibition of Lipases and Other Digestive Enzymes

Research has pointed to the potential of galloylquinic acid compounds to act as inhibitors of pancreatic lipase. One study analyzing a tannin fraction of a plant extract identified galloylquinic acid as a constituent. researchgate.net This fraction demonstrated an un-competitive inhibition against porcine pancreatic lipase. researchgate.net However, the study did not isolate this compound specifically or determine its individual IC50 value. Therefore, while related structures show activity, specific quantitative data for this compound is not available.

Inhibition of Key Enzymes in Metabolic Pathways (e.g., HMG-CoA reductase, aldose reductase)

There is no direct scientific evidence available from in vitro or non-human in vivo studies that demonstrates the inhibitory activity of this compound against HMG-CoA reductase or aldose reductase. While the parent compound, gallic acid, has been noted as an aldose reductase inhibitor, this activity has not been specifically confirmed or quantified for its 3,4-digalloyl ester derivative of quinic acid. nanobioletters.com

Antimicrobial and Antiviral Mechanisms

Effects on Bacterial Growth and Virulence Factors

While research specifically isolating the effects of this compound is still emerging, studies on galloylquinic acid compounds (GQAs) provide significant insights into its antibacterial potential. GQAs have demonstrated notable efficacy against multidrug-resistant (MDR) Pseudomonas aeruginosa, a bacterium known for forming biofilms that increase antibiotic resistance. nih.gov In vitro studies have shown that GQAs can inhibit the growth of clinical isolates of P. aeruginosa. nih.gov

Beyond simple growth inhibition, GQAs interfere with key virulence factors that contribute to the pathogenicity of P. aeruginosa. A significant concentration-dependent reduction in the production of pyocyanin (B1662382) and rhamnolipid, two virulence factors regulated by quorum sensing, has been observed. nih.gov This interference with quorum sensing is further evidenced by the downregulation of genes such as lasI, lasR, pqsA, and pqsR, which are crucial for biofilm formation. nih.gov Scanning electron microscopy has confirmed that GQAs can impair the structure of P. aeruginosa biofilms by disrupting the exopolysaccharide matrix. nih.gov

The antibacterial activity of gallic acid, a core component of this compound, has also been studied against various foodborne pathogens, including Staphylococcus aureus. nih.gov The mechanism of action for related phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes. nih.gov

| Bacterial Species | Observed Effects of Galloylquinic Acids (GQAs) | Mechanism |

|---|---|---|

| Pseudomonas aeruginosa (MDR) | Inhibition of growth, reduction in pyocyanin and rhamnolipid production, impaired biofilm formation. nih.gov | Downregulation of quorum-sensing genes (lasI, lasR, pqsA, pqsR), disruption of exopolysaccharide matrix. nih.gov |

| Staphylococcus aureus | Inhibition of growth (by related phenolic compounds). nih.gov | Disruption of bacterial cell membrane (inferred from related compounds). nih.gov |

Antifungal Activity and Membrane Integrity Disruption

Galloylquinic acid compounds (GQAs) have demonstrated potent antifungal activity, particularly against multidrug-resistant (MDR) strains of Candida albicans, the fungus responsible for vaginal candidiasis. nih.gov In vitro susceptibility tests have shown that GQAs exhibit strong antagonistic activity against clinical isolates of C. albicans, with low minimum inhibitory concentrations (MICs). nih.gov

The primary mechanism of antifungal action appears to be the disruption of fungal membrane integrity. nih.gov GQAs have been shown to induce cell lysis and reduce the ergosterol (B1671047) content in the plasma membrane of C. albicans. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately, cell death. Furthermore, GQAs have been observed to alter the mitochondrial membrane potential, which is associated with an increased release of cytochrome c from the mitochondria into the cytosol, indicating the initiation of early apoptosis in the fungal cells. nih.gov

In addition to direct membrane damage, GQAs also reduce the activity of fungal virulence factors, including proteinase and phospholipase. nih.gov They have also been shown to effectively inhibit and eradicate C. albicans biofilms by downregulating genes essential for biofilm formation, such as HWP1, ALS, SAP, PLB, and LIP. nih.gov

| Fungal Species | Observed Effects of Galloylquinic Acids (GQAs) | Mechanism |

|---|---|---|

| Candida albicans (MDR) | Inhibition of growth, biofilm eradication, reduction of virulence factors. nih.gov | Disruption of membrane integrity, reduction of ergosterol content, induction of apoptosis, downregulation of biofilm-related genes. nih.gov |

Antiviral Replication Cycle Interference in In Vitro Models

Direct evidence for the antiviral activity of this compound is limited. However, studies on structurally similar compounds, such as 3,4-dicaffeoylquinic acid, have shown promising results against the influenza A virus in vivo. Oral administration of 3,4-dicaffeoylquinic acid to mice infected with the influenza A virus was found to significantly extend their lifetimes. nih.gov The proposed mechanism is not a direct inhibition of viral components but rather an enhancement of viral clearance by increasing the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mRNA. nih.gov

Another related compound, 3,4,5-tri-O-caffeoylquinic acid, has been shown to attenuate inflammation induced by the influenza A virus. nih.gov This anti-inflammatory effect is mediated through the Toll-like receptor 3/7 signaling pathway. nih.gov While these findings are for caffeoylquinic acids, they suggest that the quinic acid core with multiple phenolic acid substitutions may have potential antiviral applications, warranting further investigation into the specific effects of this compound. The replication cycle of influenza viruses is a rapid process, with new virions being shed from infected cells within six hours of entry. who.int Antiviral agents can target various stages of this cycle, including entry, replication, and release. who.int

Anticancer Mechanisms in Cell Lines and Non-Human Animal Models

Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of this compound is suggested by studies on its constituent, gallic acid, which has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. In human breast cancer cells (MDA-MB-231), gallic acid has been observed to increase the sub-G1 cell population, indicative of apoptosis. nih.gov This is accompanied by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, as well as cleaved caspase-3 and PARP. nih.gov Similar apoptotic effects of gallic acid have been reported in human lung cancer cells. nih.gov

A synthetic derivative, digalloylresveratrol, which combines gallic acid and resveratrol, has been shown to induce dose-dependent apoptosis in human HT-29 colon cancer cells. nih.gov This compound also caused an imbalance in deoxyribonucleoside triphosphates (dNTPs) and directly inhibited ribonucleotide reductase, an enzyme essential for DNA synthesis. nih.gov

Furthermore, digalloylresveratrol was found to affect cell division by inhibiting the transition from the S to the G2/M phase of the cell cycle. nih.gov In colon cancer, certain alkaloids have been shown to induce cell cycle arrest at different stages, suggesting a potential therapeutic strategy. mdpi.com Ferulic acid, another phenolic compound, has been shown to induce S-phase arrest in SW-480 and Caco-2 colon cancer cells and G1 phase arrest in HCT-116 cells. sciopen.com

Inhibition of Cell Proliferation and Migration

Gallic acid has demonstrated significant inhibitory effects on the proliferation and migration of various cancer cells. In human glioma cells (U87 and U251n), gallic acid inhibited cell viability in a dose- and time-dependent manner and significantly decreased cell proliferation. nih.gov It also reduced the migration and invasion of U87 cells. nih.gov The underlying mechanism is believed to involve the suppression of ADAM17 expression and the downregulation of the PI3K/Akt and Ras/MAPK signaling pathways. nih.gov

In non-small cell lung cancer (NSCLC) A549 cells, gallic acid also inhibited cell proliferation in a dose-dependent manner. nih.gov The anti-proliferative effects of rosemary extract, which contains phenolic compounds, have also been observed in H1299 lung cancer cells, which lack functional p53 and express a mutated, constitutively active form of Ras. mdpi.com

The migration of glioblastoma cells is a key factor in their aggressive nature. mdpi.com Studies have shown that certain cellular factors can promote the in vitro wound-healing of human glioblastoma tumor cell lines. mdpi.com The potential for this compound to inhibit these processes warrants further investigation.

| Cancer Cell Line | Observed Effects of Gallic Acid/Related Compounds | Mechanism |

|---|---|---|

| Human Breast Cancer (MDA-MB-231) | Induction of apoptosis, increased sub-G1 population. nih.gov | Decreased Bcl-2, increased Bax, cleaved caspase-3, and PARP. nih.gov |

| Human Colon Cancer (HT-29) | Induction of apoptosis, S to G2/M phase arrest (by digalloylresveratrol). nih.gov | Inhibition of ribonucleotide reductase. nih.gov |

| Human Glioma (U87, U251n) | Inhibition of proliferation, migration, and invasion. nih.gov | Suppression of ADAM17, downregulation of PI3K/Akt and Ras/MAPK pathways. nih.gov |

| Human Lung Cancer (A549) | Inhibition of proliferation, induction of apoptosis. nih.gov | Regulation of the PI3K/Akt pathway. nih.gov |

Modulation of Angiogenesis and Metastasis Pathways

A recent study further highlighted that galloylquinic acid, in combination with the chemotherapeutic agent doxorubicin, downregulated various oncogenic pathways by significantly reducing the levels of Notch-1, VEGF, TNF-α, IL-6, cyclin D1, and NF-κB, while increasing the activity of caspase-3 in tumor tissues. researchgate.net

Gallic acid has also been shown to reduce glioma cell-mediated angiogenesis, as demonstrated by a decrease in tube formation in mouse brain endothelial cells. nih.gov The development of therapeutic agents that can prevent tumor metastasis is a major goal in cancer research. nih.gov Mouse models of metastasis are crucial for evaluating the efficacy of such agents. nih.govnih.gov The potential of this compound to modulate these pathways, given the activity of its parent compounds, makes it a promising candidate for further preclinical investigation in oncology.

Sensitization to Chemotherapeutic Agents

The potential for natural compounds to enhance the efficacy of conventional cancer treatments is a significant area of research. Investigation into whether this compound can sensitize cancer cells to chemotherapeutic agents is an emerging field. Some studies have explored the broader class of compounds to which it belongs. For instance, certain jatrophane esters, which are found in plant species of the Euphorbia genus that also produce this compound, have been shown to inhibit p-glycoprotein transporters. thepharmajournal.com These transporters are often responsible for the efflux of chemotherapeutic drugs from cancer cells, and their inhibition is a key mechanism for overcoming multidrug resistance. thepharmajournal.com

Furthermore, research has been initiated to investigate the antitumor activity of galloylquinic acids when used in combination with the chemotherapeutic agent Doxorubicin in animal models, although specific outcomes regarding sensitization are not yet fully detailed. researchgate.net Tannins, the broader chemical class that includes galloylquinic acid derivatives, have also been recognized for their potential antimutagenic properties, which may help in preventing the genotoxic side effects of chemotherapeutic agents. researchgate.net However, direct evidence detailing a specific mechanism by which this compound sensitizes cells to chemotherapy remains an area requiring more focused investigation.

Other Investigated Mechanistic Activities

Beyond its potential role in oncology, this compound has been studied for other mechanistic activities, including neuroprotection, cardioprotection, and its influence on gut microbiota.

Neuroprotective Mechanisms in Cellular Models

This compound has been identified as a key phenolic constituent in various plant extracts that exhibit significant neuroprotective properties. nih.govresearchgate.netmdpi.com While studies on the isolated compound in cellular models are not extensively detailed, the mechanisms are often attributed to the general properties of phenolic compounds. One of the most remarkable functions of phenols is their capacity to suppress oxidative stress and neutralize free radicals, which is a primary mechanism for preventing neurodegeneration. nih.govresearchgate.net

The bioactivity of flavonoids and phenolic acids is linked to their antioxidant effects, their ability to chelate transition metal ions, and their capacity to modulate neuronal signaling pathways that are critical for controlling neuronal resistance to neurotoxic agents. nih.gov Extracts containing this compound have shown potential in protecting against neurotoxic effects, with molecular docking studies suggesting that components of these extracts could block the active sites of key enzymes like acetylcholinesterase (AChE). mdpi.com

| Plant Source Containing this compound | Experimental Model | Observed Neuroprotective Effect of the Extract | Proposed Mechanism |

|---|---|---|---|

| Harrisonia abyssinica | Aluminum chloride-induced Alzheimer's disease in rats | Ameliorated neurobehavioral, histological, and biochemical changes in the hippocampus. mdpi.com | High phenolic and flavonoid content conferring antioxidant effects; potential to block the active site of AChE. mdpi.com |

| Phyllanthus emblica | Caenorhabditis elegans model | Exhibited anti-cholinesterase ability and extended lifespan. nih.gov | Inhibition of AChE and Butyrylcholinesterase (BuChE); strong antioxidant capacity. nih.gov |

| Various Mediterranean Shrub Species | Review of studies | General prevention of neurodegeneration. nih.gov | Antioxidant effects, inhibition of AChE/BChE, alleviation of mitochondrial dysfunction, and modulation of neuronal signaling. nih.gov |

Cardioprotective Mechanisms in Ex Vivo or Animal Models

Based on a review of the available scientific literature, there is currently a lack of specific research data on the cardioprotective mechanisms of isolated this compound in ex vivo or non-human in vivo models. While related compounds, such as gallic acid, have been investigated for cardioprotective effects against chemotherapy-induced cardiotoxicity, these findings cannot be directly extrapolated to this compound. researchgate.net This represents a gap in the current understanding of the compound's full range of biological activities.

Effects on Gut Microbiota Composition and Function in Non-Human Systems

While it is understood that this compound, as a phenolic acid, likely interacts with and is metabolized by intestinal bacteria, specific studies detailing its direct impact on the composition of gut microbiota in non-human systems are limited. nih.govfrontiersin.org General studies on other phenolic acids, such as ferulic and chlorogenic acid, have shown that they can alter gut microbiota composition, for example by improving metabolic endotoxemia. nih.gov However, the precise effects of this compound on specific bacterial populations, such as the relative abundance of Firmicutes and Bacteroidetes, have not been specifically documented in the reviewed literature. Orally administered products containing hydrolyzable tannins (like galloylquinic acids) can modulate gut microbiota composition, but the biological effects are often attributed to their metabolites produced after transit through the gastrointestinal tract. researchgate.net

Structure Activity Relationship Sar Studies of 3,4 Di O Galloylquinic Acid and Its Analogues

Impact of Galloyl Moieties on Biological Activity

The presence and number of galloyl moieties are paramount to the biological activities of galloylquinic acids. A substantial body of research indicates that the galloyl group, a trihydroxylated phenyl moiety, is a key pharmacophore responsible for a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Studies on various polyphenols have consistently demonstrated that galloylation significantly enhances their biological potency. For instance, the antioxidant activity of galloylquinic acid derivatives has been shown to increase with the number of galloyl groups attached to the quinic acid core. Research comparing mono-, di-, and tri-O-galloylquinic acids revealed a positive correlation between the degree of galloylation and the radical scavenging capacity. This suggests that the multiple phenolic hydroxyl groups on the galloyl moieties are critical for neutralizing free radicals.

The position of the galloyl groups on the quinic acid ring also influences the biological activity. While systematic studies on the positional isomers of di-O-galloylquinic acids are limited, the spatial arrangement of the galloyl moieties can affect the molecule's ability to bind to specific enzymes or receptors. The anti-inflammatory effects of catechins, for example, are significantly enhanced by the presence of a galloyl group. Galloylated catechins have shown a stronger inhibitory effect on inflammatory mediators compared to their non-galloylated counterparts, highlighting the indispensable role of the galloyl moiety in their anti-inflammatory action. mdpi.com

The table below summarizes the findings on the impact of galloylation on the biological activity of polyphenols.

| Compound Type | Biological Activity | Observation |

| Galloylquinic Acids | Antioxidant | Activity increases with the number of galloyl groups. |

| Catechins | Anti-inflammatory | Galloylated catechins are more potent inhibitors of inflammatory mediators. |

| Various Polyphenols | General Bioactivity | The galloyl moiety is crucial for a range of biological effects. nih.gov |

Influence of Quinic Acid Core Modifications

While research specifically focused on the modification of the 3,4-di-O-galloylquinic acid core is not extensive, studies on related galloylquinic acids provide valuable insights. For example, the synthesis and biological evaluation of a methyl ester derivative of 3,4,5-tri-O-galloylquinic acid have been reported. The esterification of the carboxylic acid group on the quinic acid core can alter the molecule's polarity and its ability to interact with biological membranes and targets. Such modifications can be a strategic approach to enhance the pharmacokinetic profile of galloylquinic acids.

Furthermore, the hydroxyl groups on the quinic acid core itself can be targets for modification. Although the galloyl groups are the primary drivers of many biological activities, the free hydroxyls on the quinic acid scaffold may participate in hydrogen bonding interactions with biological targets. Their modification, for instance, through esterification or etherification, could fine-tune the binding affinity and selectivity of the compound. The synthesis of various O-feruloylquinic acid isomers demonstrates the feasibility of selectively modifying the hydroxyl groups on the quinic acid core, a strategy that could be applied to this compound to explore new SARs. researchgate.net

Comparative Analysis with Related Galloylquinic Acids and Phenolic Compounds

A study investigating the antifungal activity of galloylquinic acid derivatives from Byrsonima fagifolia provided a direct comparison between this compound and its isomer, 3,5-di-O-galloylquinic acid. embrapa.br Both compounds exhibited significant antifungal activity, suggesting that the presence of two galloyl groups is a key determinant for this biological effect. However, subtle differences in their potency could be attributed to the different positioning of the galloyl moieties, which may affect their interaction with fungal targets. The study also revealed that these di-galloylated quinic acids were more potent than quinic acid, gallic acid, and methyl gallate alone, further emphasizing the synergistic contribution of the combined structure. embrapa.br

Comparisons with other classes of polyphenols, such as galloylated catechins, also provide valuable SAR insights. For instance, both galloylquinic acids and galloylated catechins owe a significant part of their bioactivity to the galloyl moieties. A study on the anti-inflammatory properties of catechins demonstrated that epigallocatechin gallate (EGCG), which contains a galloyl group, was more effective at inhibiting inflammatory cytokines than its non-galloylated counterpart. mdpi.com This aligns with the general principle that the galloyl moiety is a potent enhancer of biological activity.

The following table presents a comparative overview of the antifungal activity of this compound and related compounds.

| Compound | Antifungal Activity |

| This compound | Significant |

| 3,5-Di-O-galloylquinic acid | Significant |

| Quinic acid | Lower |

| Gallic acid | Lower |

| Methyl gallate | Lower |

Computational Chemistry Approaches for SAR Prediction and Molecular Docking